Methenolon

Description

BenchChem offers high-quality Methenolon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methenolon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

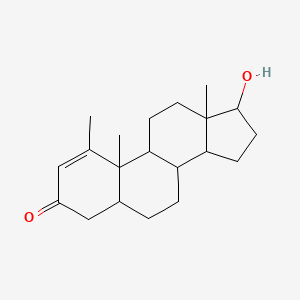

IUPAC Name |

17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJQEDFWRSLVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861836 |

Source

|

| Record name | 17-Hydroxy-1-methylandrost-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methenolone's Mechanism of Action in Skeletal Muscle: An In-depth Technical Guide

Introduction

Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) with a long history of medical use in the management of muscle-wasting diseases.[1][2] Marketed under trade names such as Primobolan, it is recognized for its moderate anabolic properties and comparatively weak androgenic effects.[1] A key characteristic of Methenolone is its inability to aromatize into estrogen, which obviates estrogen-related side effects.[3] This guide provides a detailed technical overview of the core mechanisms through which Methenolone exerts its effects on skeletal muscle, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action in Skeletal Muscle

Methenolone's influence on skeletal muscle is multifaceted, involving both genomic and potentially non-genomic pathways to promote an anabolic state and counteract catabolism.

Genomic Mechanism via the Androgen Receptor (AR)

The primary and most well-understood mechanism of Methenolone is its action as an agonist of the androgen receptor (AR).[4] This genomic pathway involves a series of steps that ultimately alter gene expression to favor muscle protein accretion.

-

AR Binding and Activation: Methenolone, being lipid-soluble, diffuses across the cell membrane of myocytes and binds to the AR located in the cytoplasm, forming a Methenolone-AR complex.[3][5]

-

Nuclear Translocation and Gene Transcription: This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins and translocation into the nucleus.[5] Inside the nucleus, the Methenolone-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[5]

-

Increased Protein Synthesis and Nitrogen Retention: The binding of the Methenolone-AR complex to AREs modulates the transcription of genes involved in protein synthesis.[3] This leads to an increased rate of muscle protein synthesis and a positive nitrogen balance, a key indicator of an anabolic state.[3][6]

Anabolic Effects on Muscle Growth

Methenolone promotes muscle hypertrophy through the stimulation of protein synthesis and by influencing the activity of muscle stem cells.

-

Stimulation of Muscle Protein Synthesis: Animal studies have provided quantitative evidence of Methenolone's effect on muscle protein synthesis. In a study on growing Wistar rats, female rats treated with Methenolone enanthate showed a significantly increased rate of mixed skeletal muscle protein synthesis compared to controls.[7]

-

Satellite Cell Activation and Proliferation: Androgens are known to play a role in the activation of satellite cells, the resident stem cells of skeletal muscle, which are crucial for muscle repair and hypertrophy.[8] Androgen administration has been shown to increase the number of satellite cells in a dose-dependent manner.[8] While direct studies on Methenolone are limited, research on the structurally similar androgen, Mesterolone, has shown that it can induce skeletal muscle hypertrophy which is correlated with an increased number of satellite cells.[9]

| Parameter | Animal Model | Treatment | Outcome | Citation |

| Body Weight | Female Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Significantly increased compared to controls | [7] |

| Total Body Nitrogen | Female Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Significantly increased compared to controls | [7] |

| Muscle Protein Synthesis | Female Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Significantly increased rate of synthesis compared to controls | [7] |

| Body Weight | Male Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | Lower rate of weight gain compared to controls | [7] |

| Muscle Protein Synthesis | Male Wistar Rats | 10 mg/kg Methenolone Enanthate (thrice-weekly) | No significant difference compared to controls | [7] |

| Muscle Mass | Sheep | 100 mg/week Methenolone | +79.9% +/- 40.8% increase in mass | [10] |

| Maximum Force | Sheep | 100 mg/week Methenolone | 6.0 +/- 3.14 kp (vs. 4.23 +/- 0.55 kp in control) | [10] |

Anti-Catabolic Effects

Methenolone also contributes to a net anabolic environment by counteracting muscle protein breakdown, primarily through its interaction with the glucocorticoid signaling pathway.

-

Inhibition of Glucocorticoid Action: Glucocorticoid hormones, such as cortisol, are catabolic in skeletal muscle. It is postulated that androgens can exert anti-catabolic effects by interfering with glucocorticoid receptor-mediated actions.[3] This may occur through competitive binding to glucocorticoid receptors or by inhibiting the transcription of genes involved in protein degradation that are typically upregulated by glucocorticoids.

Potential Non-Genomic Mechanisms

In addition to the classical genomic pathway, androgens may elicit rapid, non-genomic effects that are initiated at the cell membrane.[11] These actions are independent of gene transcription and protein synthesis.[12]

-

Modulation of Intracellular Calcium: Testosterone has been shown to induce rapid increases in intracellular calcium concentrations in skeletal muscle cells.[13] This is thought to occur through a membrane-associated AR coupled to a G-protein that activates phospholipase C, leading to the release of calcium from the sarcoplasmic reticulum.[11]

-

Activation of Kinase Cascades: The rise in intracellular calcium can activate various second messenger signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence cellular processes related to growth and proliferation.[14] While these mechanisms have been described for testosterone, further research is needed to determine the specific non-genomic actions of Methenolone.

References

- 1. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 2. medicalantiaging.com [medicalantiaging.com]

- 3. swolverine.com [swolverine.com]

- 4. Metenolone - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What is Metenolone enanthate used for? [synapse.patsnap.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Androgen regulation of satellite cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Methenolone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone (B1676379) acetate (B1210297), a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has been a subject of interest in both clinical and research settings. Understanding its pharmacokinetic profile and metabolic fate is crucial for its therapeutic applications and for the development of advanced analytical methods for its detection. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of methenolone acetate. It includes a detailed account of its known metabolites, the analytical methodologies for their characterization, and the primary signaling pathway through which methenolone exerts its biological effects. Quantitative data from available literature is summarized, and detailed experimental protocols are provided to aid in future research.

Introduction

Methenolone acetate (17β-acetoxy-1-methyl-5α-androst-1-en-3-one) is an orally active anabolic steroid.[1] Its chemical structure, characterized by a 1-methylation and a 1-2 double bond in the A-ring, confers a high oral bioavailability and resistance to hepatic metabolism compared to other steroids.[2] This guide delves into the scientific literature to provide an in-depth understanding of the pharmacokinetics and metabolism of this compound.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for methenolone acetate in humans is not extensively documented in publicly available scientific literature. However, based on its classification as an orally administered anabolic steroid and data from related compounds, a general pharmacokinetic profile can be outlined.

Absorption

Methenolone acetate is designed for oral administration and is readily absorbed from the gastrointestinal tract. The acetate ester at the 17β-hydroxyl group increases its lipophilicity, facilitating absorption.

Distribution

Metabolism

Methenolone acetate undergoes extensive metabolism in the body. The primary metabolic reactions include:

-

Hydrolysis: The acetate ester at the C17 position is rapidly hydrolyzed to yield the active form, methenolone.

-

Oxidation: The 17β-hydroxyl group can be oxidized.[3]

-

Reduction: The A-ring of the steroid nucleus undergoes reduction.[3]

-

Hydroxylation: Hydroxylation can occur at various positions on the steroid molecule.[3]

Excretion

The metabolites of methenolone acetate are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates.[3] A study involving the oral administration of a 50 mg dose to two male volunteers found that the cumulative urinary excretion of the parent steroid, methenolone, was 1.63% of the ingested dose, and it was detectable in urine for up to 90 hours post-administration.[3] The major biotransformation product is 3α-hydroxy-1-methylen-5α-androstan-17-one.[3]

Table 1: Summary of Identified Urinary Metabolites of Methenolone Acetate in Humans [3]

| Metabolite Name | Conjugation |

| Methenolone | Glucuronide |

| 3α-hydroxy-1-methylen-5α-androstan-17-one | Glucuronide |

| 3α-hydroxy-1α-methyl-5α-androstan-17-one | Glucuronide |

| 17-epimethenolone | Glucuronide |

| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | Glucuronide |

| 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | Glucuronide |

| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |

| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide |

| 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | Glucuronide |

| Isomeric steroids with a 16α- or 16β-hydroxyl group | Sulfate |

| 1-methyl-5α-androst-1-en-3,17-dione | Free |

Signaling Pathway

The primary mechanism of action of methenolone is through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

References

An In-depth Technical Guide on the Chemical Synthesis and Purification of Methenolone Enanthate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical synthesis and purification of Methenolone (B1676379) enanthate (1-methyl-5α-androst-1-en-17β-ol-3-one 17β-heptanoate). It details the multi-step synthesis of the core methenolone steroid, the subsequent esterification process, and the purification methodologies required to achieve high-purity final product suitable for research and development.

Introduction

Methenolone enanthate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is comprised of the active steroid methenolone, which is attached to an enanthate (heptanoate) ester to prolong its release and extend its half-life in the body following intramuscular injection.[1][3][4] Unlike many other AAS, methenolone enanthate does not aromatize to estrogen, which eliminates certain estrogenic side effects.[3][5] Its chemical structure and properties make its synthesis a multi-stage process involving complex organic chemistry, followed by rigorous purification.

Table 1: Chemical and Physical Properties of Methenolone Enanthate

| Property | Value |

| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[1][6] |

| Molecular Formula | C₂₇H₄₂O₃[1][7] |

| Molar Mass | 414.63 g·mol⁻¹[1][7] |

| CAS Number | 303-42-4[1][7] |

| Appearance | White to off-white crystalline powder or thick oil[8] |

| Melting Point | Relatively low, may appear as an oil at room temperature[8] |

Overall Synthesis and Purification Workflow

The manufacturing of Methenolone enanthate is a two-phase process. The first phase is the complex, multi-step synthesis of the base steroid, methenolone, from a suitable precursor. The second phase is the more straightforward esterification of methenolone with enanthic acid or its derivative, followed by purification.[9]

Caption: Workflow for the synthesis and purification of Methenolone enanthate.

Experimental Protocols

Phase 1: Synthesis of the Methenolone Core (Conceptual Overview)

The synthesis of the methenolone steroid core is a high-complexity process not suitable for standard laboratory execution without specialized equipment and expertise. It begins with a readily available steroid precursor and involves numerous steps. A representative pathway, as described in patent literature, involves the synthesis from an acetic acid isotestosterone raw material.[10]

Key reaction types in this phase include:

-

Ketal Oxidation: Protection of ketone groups and subsequent oxidation.

-

Grignard Reaction: Introduction of the crucial 1-methyl group.[10]

-

Dehydrobromination and Acetylization: Introduction of the C1-C2 double bond.[10]

-

Alcoholysis: Final deprotection steps to yield the methenolone alcohol.[10]

Each intermediate in this synthesis requires purification, typically via recrystallization or column chromatography, to remove byproducts and ensure the correct stereochemistry for the subsequent step.[9]

Table 2: Representative Reaction Yields in Methenolone Synthesis

| Reaction Step | Reported Yield | Reference |

| Dehydrobromination | 99.6% | [10] |

| Acetylization | 87.7% | [10] |

| Alcoholysis | 95.4% | [10] |

| Overall (5-step from precursor) | 48.7% | [11] |

Phase 2: Esterification to Methenolone Enanthate

This protocol describes the esterification of the 17β-hydroxyl group of methenolone. The procedure is adapted from analogous steroid esterification methods.[9][12]

Methodology:

-

Dissolution: Dissolve 10g of dry 17β-hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone) in 20-30 mL of anhydrous pyridine (B92270) in a moisture-free reaction flask. Stir until all solid is dissolved.

-

Reagent Addition: At room temperature and under an inert atmosphere (e.g., nitrogen), slowly add a stoichiometric equivalent (approx. 1.1 eq) of enanthoyl chloride.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water or crushed ice with stirring.

-

Precipitation & Filtration: A precipitate of crude Methenolone enanthate will form. Allow it to stand to fully precipitate, then collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product thoroughly with water until the filtrate is neutral and the smell of pyridine is gone.

-

Drying: Dry the crude product under vacuum to a constant weight. The result is crude Methenolone enanthate, which requires further purification.

Purification of Methenolone Enanthate

Crude Methenolone enanthate contains several process-related impurities, including unreacted methenolone, excess enanthic acid, and various byproducts.[8] A multi-step purification approach is typically required.[8]

Protocol 1: Recrystallization

This method is effective for removing the bulk of impurities.[8]

Methodology:

-

Solvent Selection: Place the crude Methenolone enanthate in an Erlenmeyer flask. For every 1 gram of crude material, add 5-10 mL of a suitable solvent system, such as methanol (B129727)/water.[8]

-

Dissolution: Gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive boiling.

-

Induce Crystallization: Once dissolved, slowly add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of methanol to re-dissolve the precipitate and obtain a clear solution.[8]

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.[8]

-

Filtration: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol/water (1:1 v/v) solution.[8]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

For achieving higher purity by removing closely related impurities.[8]

Methodology:

-

Column Packing: Prepare a glass chromatography column with silica (B1680970) gel (230-400 mesh) using a slurry method with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).[8]

-

Sample Loading: Dissolve the recrystallized product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.[8]

-

Elution: Begin elution with the chosen solvent system, applying gentle pressure to achieve a steady flow rate. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.

-

Fraction Collection: Collect fractions and monitor their composition by TLC with UV visualization (typically around 240 nm).[8]

-

Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the final purified Methenolone enanthate.[8]

Quality Control and Analysis

The purity of Methenolone enanthate is monitored throughout the purification process and for the final product assay.

Table 3: Analytical Methods for Quality Control

| Technique | Purpose | Typical Conditions |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of fraction purity during column chromatography.[8] | Stationary Phase: Silica gel plate with fluorescent indicator.[13] Mobile Phase: Cyclohexane/Ethyl Acetate (1:1).[13] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination of the final product.[8] | Column: C18 reverse-phase column (e.g., Kintex 5µm EVO C18).[14] Mobile Phase: Acetonitrile/Water (60:40 v/v).[14] Detection: UV at 240 nm.[8][14] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive detection and quantification, especially for impurity profiling or metabolite identification.[15] | Used for trace-level analysis and structural confirmation of impurities. |

Note: Methenolone enanthate has a relatively low melting point and may appear as a thick, high-purity oil at room temperature. Cooling the sample can induce crystallization.[8] If it remains an oil, it may indicate the presence of residual solvent or impurities.[8]

References

- 1. Metenolone enanthate - Wikipedia [en.wikipedia.org]

- 2. swolverine.com [swolverine.com]

- 3. Metenolone_enanthate [chemeurope.com]

- 4. What is Metenolone enanthate used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Methenolone Enanthate | C27H42O3 | CID 248271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methenolone enanthate | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. Why don't we have a Walter White? | MESO-Rx Forum [thinksteroids.com]

- 10. CN101456888A - Method for preparing methenolone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1557828A - Preparation method of 17β-substituted-1-methyl-5α-androst-1-en-3-one and its derivatives - Google Patents [patents.google.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]

- 15. Quantitative analysis of total methenolone in animal source food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Methenolone Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure-activity relationships (SAR) of Methenolone and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of how the molecular structure of these anabolic-androgenic steroids influences their biological activity, offering a critical resource for the design of novel therapeutic agents with optimized efficacy and safety profiles.

Methenolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), has long been a subject of interest due to its favorable anabolic-to-androgenic ratio. This guide systematically explores the intricate relationship between chemical modifications of the Methenolone scaffold and its interaction with the androgen receptor (AR), the primary mediator of its physiological effects.

Core Tenets of Methenolone's Action: Androgen Receptor Binding and Downstream Signaling

The anabolic and androgenic effects of Methenolone derivatives are primarily initiated by their binding to the androgen receptor.[1] This interaction triggers a cascade of cellular events, leading to enhanced protein synthesis and nitrogen retention, which are fundamental to muscle growth.[1] The affinity of a Methenolone derivative for the AR is a key determinant of its potency.

The Androgen Receptor Signaling Pathway

Upon binding to Methenolone or its active metabolites, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2] This binding event initiates the transcription of genes responsible for the anabolic and androgenic effects of the compound.[2]

Figure 1: Simplified signaling pathway of Methenolone derivatives via the androgen receptor.

Quantitative Analysis of Structure-Activity Relationships

To provide a clear and comparative overview, the following tables summarize the available quantitative data for Methenolone and its key derivatives.

Table 1: Androgen Receptor Binding Affinity of Methenolone

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Reference |

| Methenolone | > Testosterone (B1683101) | [3] |

Table 2: Anabolic and Androgenic Activity of Methenolone Enanthate

| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Reference |

| Methenolone Enanthate | 88 | 44-57 | Approximately 2:1 to 1.5:1 | [1] |

| Testosterone | 100 | 100 | 1:1 | [4] |

Key Structural Modifications and Their Impact on Activity

The structure of Methenolone has been modified at various positions to alter its pharmacokinetic and pharmacodynamic properties. The following sections detail the significance of these modifications.

1-Methyl Group

The presence of a methyl group at the C1 position is a defining feature of Methenolone. This modification is believed to enhance the anabolic properties of the steroid while reducing its androgenicity.

C17-Esterification

The hydroxyl group at the C17 position is commonly esterified to prolong the duration of action. Methenolone is available as both acetate (B1210297) and enanthate esters. The length of the ester chain influences the rate of hydrolysis and, consequently, the half-life of the drug in the body.

-

Methenolone Acetate: A shorter ester, leading to a faster release and shorter half-life.

-

Methenolone Enanthate: A longer ester, resulting in a slower release and extended duration of action.

The esterification at C17 does not fundamentally alter the intrinsic activity of the Methenolone molecule at the androgen receptor but significantly impacts its pharmacokinetics.

Experimental Protocols

A thorough understanding of the methodologies used to generate SAR data is crucial for the interpretation of results and the design of future studies.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the androgen receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-methyltrienolone) for binding to the androgen receptor.

Methodology:

-

Receptor Preparation: Cytosolic extracts containing the androgen receptor are prepared from target tissues, such as the rat prostate.

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound.

Figure 2: Workflow for the Androgen Receptor Competitive Binding Assay.

Hershberger Assay

This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a steroid.

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound in castrated male rats.

Methodology:

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Dosing: The animals are treated with the test compound for a specified period (typically 7-10 days). A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.

-

Tissue Collection: At the end of the treatment period, specific androgen-sensitive tissues are dissected and weighed. These include:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate and seminal vesicles.

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weight) is calculated to determine the anabolic-androgenic index.

Figure 3: Workflow for the Hershberger Assay.

Conclusion

The structure-activity relationship of Methenolone derivatives is a complex interplay of molecular modifications that fine-tune the compound's interaction with the androgen receptor and its subsequent downstream signaling. The 1-methyl group and C17-esterification are key determinants of its unique pharmacological profile. A thorough understanding of these relationships, supported by robust experimental data, is paramount for the rational design of new and improved anabolic agents for various therapeutic applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of steroid chemistry and pharmacology.

References

An In-Depth Technical Guide to the Discovery and Medical History of Methenolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone (B1676379), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), was first introduced for medical use in the early 1960s.[1][2] It has been utilized in clinical settings for its moderate anabolic effects and comparatively weak androgenic properties, primarily in the treatment of conditions such as anemia and muscle wasting diseases.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical evaluation of Methenolone for medical applications. It details the experimental protocols employed in its assessment, summarizes quantitative data on its efficacy and safety, and elucidates its mechanism of action through the androgen receptor signaling pathway.

Introduction and Discovery

Methenolone was first developed in the early 1960s and introduced for medical use under brand names such as Primobolan for the acetate (B1210297) ester and Primobolan Depot for the enanthate ester.[1][4] The oral form, Methenolone acetate, was introduced in 1961, followed by the injectable Methenolone enanthate in 1962.[2][5] Its development was aimed at creating a compound with a favorable anabolic-to-androgenic ratio, minimizing the virilizing side effects associated with other anabolic steroids.[2] Medically, it has been employed to treat anemia due to bone marrow failure, muscle wasting conditions, and to promote weight gain in underweight individuals.[4][6][7]

Chemical Synthesis

The synthesis of Methenolone esters involves a multi-step chemical process. While various specific methodologies exist, a general pathway for Methenolone acetate is outlined below.

Synthesis of Methenolone Acetate

A common synthetic route to Methenolone acetate starts from 17β-Acetoxy-5α-androst-1-en-3-one.[8][9] The process involves a series of chemical reactions including bromination, debromination, ketalization, oxidation, and a Grignard reaction, followed by acetylation to yield the final product.[8][9]

Experimental Protocol: Synthesis of Methenolone Acetate

A representative, albeit generalized, protocol for the synthesis of Methenolone acetate is as follows:

-

Bromination and Debromination: The starting material, 17β-Acetoxy-5α-androst-1-en-3-one, is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid.[8][9] The resulting bromo-intermediate is then debrominated using catalytic hydrogenation (e.g., H2/Raney Ni).[8][9]

-

Ketalization and Oxidation: The product from the previous step is treated with methanol (B129727) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a dimethoxy ketal.[8][9] This intermediate is then oxidized using an oxidizing agent like chromium trioxide-sulfuric acid.[8][9]

-

Grignard Reaction and Acetylation: The oxidized product undergoes a Grignard reaction, followed by treatment with sulfuric acid and subsequent acetylation to yield 17β-Acetoxy-1-methyl-5α-androst-1-ene-3-one (Methenolone acetate).[8][9]

A similar multi-step synthesis is employed for Methenolone enanthate, starting from Methenolone and involving esterification with heptanoic acid (enanthic acid).

Preclinical Evaluation

The preclinical assessment of Methenolone focused on determining its anabolic and androgenic activities, typically using the Hershberger assay in rodent models.

Anabolic and Androgenic Activity: The Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay used to evaluate the androgenic and anti-androgenic properties of chemical substances.[10][11]

Experimental Protocol: Hershberger Assay

The standard protocol for the Hershberger assay involves the following steps:

-

Animal Model: Immature, castrated male rats are used as the animal model.[10]

-

Dosing: The test substance (Methenolone) is administered daily for a set period, typically 10 consecutive days, via oral gavage or subcutaneous injection.[10][11]

-

Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues include the ventral prostate, seminal vesicles, and levator ani muscle.

-

Data Interpretation: An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles reflects androgenic activity. The ratio of anabolic to androgenic effects is then calculated.

Quantitative Preclinical Data

The following table summarizes the available quantitative data from preclinical studies on Methenolone.

| Parameter | Value | Species | Reference |

| Anabolic/Androgenic Ratio | High (specific values vary) | Rodents | [5] |

| Androgen Receptor Binding | Strong | Rat, Rabbit | [12] |

| Relative Binding Affinity (vs. Methyltrienolone) | Methenolone > Testosterone | Rat | [12] |

Clinical Evaluation for Medical Use

Clinical trials have investigated the therapeutic efficacy and safety of Methenolone in various medical conditions, most notably anemia and muscle wasting.

Treatment of Anemia

Methenolone has been studied for its effectiveness in treating refractory anemias, including those associated with bone marrow failure.

Clinical Trial Protocol: Methenolone in Refractory Anemia

A representative clinical trial design for evaluating Methenolone in anemia would include:

-

Patient Population: Patients with a confirmed diagnosis of refractory anemia.

-

Study Design: A prospective, open-label, single-arm study.

-

Intervention: Administration of Methenolone (e.g., Primobolan) at a specified dose and schedule.

-

Efficacy Endpoints: The primary endpoint would be the rate of hematological remission, defined by improvements in hemoglobin levels, platelet counts, and neutrophil counts.

-

Safety Monitoring: Regular monitoring of liver function, lipid profiles, and for signs of virilization.

Summary of Clinical Trial Results in Anemia

| Indication | Number of Patients | Treatment Regimen | Key Outcomes | Reference |

| Refractory Anemia | 19 | Methenolone (Primobolan) | Remission in: Pancytopenia (3/6), Bicytopenia (2/4), Refractory anemia with hyperplastic marrow (1/5), Myelofibrosis (1/4). Negligible side effects. | [6] |

| Anemia in Myelodysplastic Syndrome | Case Report | Methenolone acetate and darbepoetin | Improved Hb levels and attenuated decline in bone mineral density. | [13] |

Treatment of Muscle Wasting

Methenolone has also been explored for its potential to counteract muscle wasting (cachexia) associated with chronic diseases and prolonged corticosteroid therapy.[4]

Mechanism of Action and Signaling Pathway

Methenolone exerts its anabolic and androgenic effects primarily through its interaction with the androgen receptor (AR).[2]

Androgen Receptor Signaling Pathway

Upon entering the target cell, Methenolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The Methenolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulators and initiates the transcription of genes involved in protein synthesis and muscle growth.[14]

References

- 1. swolverine.com [swolverine.com]

- 2. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 3. What is Metenolone enanthate used for? [synapse.patsnap.com]

- 4. Metenolone - Wikipedia [en.wikipedia.org]

- 5. Metenolone enanthate - Wikipedia [en.wikipedia.org]

- 6. Treatment of refractory anemias with methenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Therapeutic effects of an anabolic steroid (1-methyl-deltal-androstenolone acetatol) in 2 cases of anemia caused by erythrogenic insufficiency associated with anomalies of granulopoiesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. Attenuation of Bone Mineral Density Decline During Anemia Treatment With Methenolone Acetate in Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methenolone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) is a synthetic anabolic androgenic steroid (AAS) derived from dihydrotestosterone. It is available as an acetate (B1210297) ester for oral administration and an enanthate ester for intramuscular injection. Due to its anabolic properties, Methenolone has been used clinically for conditions such as aplastic anemia and muscle wasting diseases. However, it is also misused in sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA). The detection and unequivocal identification of Methenolone and its metabolites in biological matrices, primarily urine, are crucial for both clinical monitoring and anti-doping control. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the analysis of Methenolone and its biotransformation products, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy.

Metabolism of Methenolone

Following administration, Methenolone undergoes extensive phase I and phase II metabolism in the body. The primary metabolic pathways include reduction of the A-ring, oxidation of the 17-hydroxyl group, and hydroxylation at various positions on the steroid nucleus.[1] The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine.[1][2]

The major human urinary metabolite of Methenolone is 3α-hydroxy-1-methylen-5α-androstan-17-one.[1] Other identified metabolites include 3α-hydroxy-1α-methyl-5α-androstan-17-one, 17-epimethenolone, and various hydroxylated and dione (B5365651) metabolites.[1] The detection of these metabolites, particularly the long-term metabolites, is essential for extending the window of detection of Methenolone use.

Figure 1: Simplified metabolic pathway of Methenolone.

Mass Spectrometry Analysis

Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), is the cornerstone for the detection and identification of Methenolone and its metabolites in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of anabolic steroids. Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose.

1. Sample Preparation:

-

Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave the glucuronide conjugates.

-

Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH to 9.6 with a sodium bicarbonate/carbonate buffer. Extract the analytes with 5 mL of diethyl ether by vortexing for 5 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

-

Add 100 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol (B150549) (1000:2:3, v/w/v) to the dry residue.

-

Vortex and heat at 60°C for 20 minutes to form the TMS derivatives.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Column: HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Injector: Splitless mode, 280°C.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 230°C at 5°C/min, then ramp to 310°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

The following table summarizes the characteristic mass-to-charge ratios (m/z) for the TMS-derivatized major metabolite of Methenolone.

| Metabolite (as TMS derivative) | Parent Ion [M]+ (m/z) | Key Fragment Ions (m/z) |

| 3α-hydroxy-1-methylen-5α-androstan-17-one | 403 | 372, 282 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the direct analysis of conjugated metabolites without the need for derivatization, although derivatization can be used to enhance ionization.

1. Sample Preparation (Direct Analysis):

-

To 1 mL of urine, add an internal standard.

-

Dilute with 1 mL of a derivatizing agent solution (e.g., Girard's Reagent T in a suitable buffer) to improve ionization of keto-steroids.

-

Vortex and directly inject into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 10% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

The following table presents high-resolution mass spectrometry data for several sulfated metabolites of Methenolone detected in negative ionization mode.[2]

| Metabolite | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |

| Methenolone sulfate | 381.1741 | 96.9619 (HSO₄⁻) |

| 1-methylene-5α-androstan-3α-ol-17-one sulfate | 381.1741 | 96.9619 (HSO₄⁻) |

| 3β-hydroxy-1α-methyl-5α-androstan-17-one sulfate | 383.1898 | 96.9619 (HSO₄⁻) |

| 16β-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione sulphate | 397.1691 | 96.9619 (HSO₄⁻) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of metabolites. It provides detailed information about the chemical environment of atoms (¹H, ¹³C) within a molecule. However, the isolation of metabolites in sufficient purity and quantity for NMR analysis from biological samples is a significant challenge.

Note on Data Availability: As of the writing of this guide, there is a lack of publicly available, detailed ¹H and ¹³C NMR data specifically for the major human urinary metabolites of Methenolone, such as 3α-hydroxy-1-methylen-5α-androstan-17-one.

Illustrative NMR Data: Fungal Metabolites of Methenolone Acetate

To illustrate the application of NMR in steroid metabolite characterization, the following tables present ¹H and ¹³C NMR data for metabolites identified after the fungal biotransformation of Methenolone acetate. It is crucial to note that these are not human metabolites and this data is provided for illustrative purposes only.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of a Fungal Metabolite of Methenolone Acetate (in CDCl₃)

| Proton | Chemical Shift (δ) | Multiplicity | J (Hz) |

| H-2 | 2.35 | m | |

| H-4 | 2.50 | m | |

| H-6 | 3.50 | td | 10.5, 4.5 |

| H-17 | 4.60 | t | 8.5 |

| 18-CH₃ | 0.80 | s | |

| 19-CH₃ | 1.10 | s | |

| 1-CH₃ | 1.85 | s |

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of a Fungal Metabolite of Methenolone Acetate (in CDCl₃)

| Carbon | Chemical Shift (δ) |

| C-1 | 130.5 |

| C-2 | 125.0 |

| C-3 | 200.1 |

| C-5 | 50.2 |

| C-6 | 69.1 |

| C-17 | 82.5 |

| C-18 | 11.8 |

| C-19 | 18.5 |

| 1-CH₃ | 20.3 |

Visualizations of Analytical Processes

Experimental Workflow for Urine Analysis

The following diagram illustrates a typical workflow for the analysis of Methenolone metabolites in a urine sample.

References

In Silico Docking Analysis of Methenolone with the Androgen Receptor: A Technical Guide

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive guide to the in silico molecular docking of Methenolone with the human Androgen Receptor (AR). Methenolone, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT), exerts its physiological effects primarily through its interaction with the AR.[1][2] Understanding the molecular interactions between Methenolone and the AR is crucial for researchers in drug discovery, endocrinology, and sports medicine. This document outlines the theoretical background, detailed experimental protocols for in silico docking, and data interpretation. It presents quantitative binding data in a structured format and utilizes Graphviz to visualize the androgen receptor signaling pathway and the experimental workflow. This guide is intended for researchers, scientists, and drug development professionals with an interest in the molecular mechanisms of anabolic steroids.

Introduction

Methenolone is an anabolic steroid used for conditions such as muscle-wasting diseases and anemia.[2] Its mechanism of action involves binding to and activating the androgen receptor, a ligand-activated transcription factor that plays a pivotal role in various physiological processes, including muscle growth and development.[1][2] Upon binding, the Methenolone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes.[3][4] This leads to an increase in protein synthesis and nitrogen retention in muscle cells, which are key to its anabolic effects.[2][5][6]

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction patterns of ligands with their protein targets. By employing molecular docking, researchers can elucidate the structural basis of Methenolone's activity and predict its binding energy with the androgen receptor.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is crucial for mediating the effects of androgens like testosterone (B1683101) and DHT, as well as synthetic androgens like Methenolone. The binding of an androgen to the AR initiates a conformational change in the receptor, leading to its activation. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[3][4] This binding event recruits co-regulatory proteins and the transcriptional machinery, ultimately leading to the up- or down-regulation of target gene expression. These target genes are involved in a wide array of biological processes, including the development and maintenance of male reproductive tissues, muscle growth, and bone density.

There are two primary signaling pathways for the androgen receptor: the classical (genomic) pathway and the non-classical (non-genomic) pathway. The classical pathway involves the direct regulation of gene transcription in the nucleus and is responsible for the majority of the long-term effects of androgens. The non-classical pathway involves rapid signaling events that occur in the cytoplasm and at the cell membrane, often through interactions with other signaling molecules like kinases.

Experimental Protocols: In Silico Molecular Docking

This section provides a detailed methodology for performing molecular docking of Methenolone with the human androgen receptor. The protocol is based on widely used software such as AutoDock Vina and Schrödinger's Glide, and it outlines the necessary steps from protein and ligand preparation to the analysis of results.

Software and Resources

-

Protein Data Bank (PDB): For obtaining the 3D structure of the androgen receptor.

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and docking simulation.

-

Schrödinger Suite with Glide: An alternative for docking, offering high accuracy.

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

-

PubChem or ZINC database: For obtaining the 3D structure of Methenolone.

Step-by-Step Docking Protocol

The following workflow outlines the key stages of the molecular docking process.

3.2.1. Receptor Preparation

-

Obtain the Androgen Receptor Structure: Download the crystal structure of the human androgen receptor ligand-binding domain (LBD) from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2AM9 (AR LBD complexed with testosterone).

-

Prepare the Protein:

-

Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules, including water molecules, co-factors, and any existing ligands from the crystal structure.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

-

3.2.2. Ligand Preparation

-

Obtain the Methenolone Structure: Download the 3D structure of Methenolone from a chemical database like PubChem (CID: 9070).

-

Prepare the Ligand:

-

Load the Methenolone structure into your modeling software.

-

Perform energy minimization of the ligand to obtain a stable conformation.

-

Define the rotatable bonds within the Methenolone molecule.

-

Save the prepared ligand in the PDBQT format.

-

3.2.3. Grid Generation

-

Define the Binding Site: Identify the active site of the androgen receptor. This is typically the pocket where the native ligand (e.g., testosterone in 2AM9) binds.

-

Set Up the Grid Box:

-

Center the grid box on the identified active site.

-

Adjust the dimensions of the grid box to encompass the entire binding pocket, ensuring it is large enough to allow for the free rotation and translation of the ligand. A typical size might be 25 x 25 x 25 Å.

-

3.2.4. Docking Simulation

-

Configure Docking Parameters:

-

Specify the prepared receptor (protein) and ligand files.

-

Define the coordinates and dimensions of the grid box.

-

Set the exhaustiveness of the search algorithm. A higher exhaustiveness value increases the computational time but also improves the chances of finding the optimal binding pose.

-

-

Run the Docking Program: Execute the docking simulation using AutoDock Vina or a similar program. The software will generate a set of possible binding poses for Methenolone within the AR active site, each with a corresponding binding affinity score.

3.2.5. Analysis of Results

-

Evaluate Binding Affinity: The primary output of the docking simulation is the binding energy, typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction.

-

Visualize Binding Poses: Load the docked complex (receptor and the best-scoring ligand pose) into a visualization tool.

-

Analyze Interactions: Examine the non-covalent interactions between Methenolone and the amino acid residues of the androgen receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Data Presentation

The results of in silico docking studies are typically presented in a tabular format to facilitate comparison. The following tables provide an example of how quantitative data for Methenolone's interaction with the androgen receptor would be summarized.

Table 1: Predicted Binding Affinity of Methenolone with the Androgen Receptor

| Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Methenolone | -9.5 | 0.25 |

| Testosterone | -10.2 | 0.09 |

| DHT | -10.5 | 0.06 |

Note: The values presented are illustrative and based on typical binding energies observed for steroids with the androgen receptor. Actual values may vary depending on the specific docking software and parameters used.

Table 2: Key Interacting Residues of the Androgen Receptor with Methenolone

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Asn705 | Hydrogen Bond | 2.9 |

| Gln711 | Hydrogen Bond | 3.1 |

| Arg752 | Hydrophobic Interaction | 3.8 |

| Met745 | Hydrophobic Interaction | 4.2 |

| Phe764 | Pi-Alkyl Interaction | 4.5 |

Note: The interacting residues and distances are hypothetical and serve as an example of the type of data generated from a docking analysis.

Table 3: Relative Binding Affinity (RBA) of Various Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (RBA)a |

| Methyltrienolone (MT) | 100 |

| 19-Nortestosterone | 65 |

| Methenolone | 50 |

| Testosterone | 40 |

| 1α-methyl-DHT | 25 |

a RBA values are relative to Methyltrienolone (MT), which is set to 100. Data adapted from Saartok et al., 1984.[7]

Conclusion

This technical guide has provided a detailed overview of the in silico docking of Methenolone with the androgen receptor. The outlined experimental protocols offer a step-by-step approach for researchers to conduct their own computational studies. The provided data tables and visualizations serve as a framework for presenting and interpreting the results of such analyses. In silico molecular docking is a powerful tool for elucidating the molecular basis of Methenolone's anabolic activity and can be instrumental in the rational design of new and more selective androgen receptor modulators. Further in vitro and in vivo studies are necessary to validate the computational predictions and to fully understand the pharmacological profile of Methenolone.

References

- 1. pure.bond.edu.au [pure.bond.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Exploring the binding properties of agonists interacting with glucocorticoid receptor: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns [frontiersin.org]

Pharmacological profile of Methenolone esters

An In-Depth Technical Guide to the Pharmacological Profile of Methenolone (B1676379) Esters

Introduction

Methenolone (also spelled metenolone) is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is available commercially in two esterified forms: Methenolone Acetate (B1210297), for oral administration, and Methenolone Enanthate, for intramuscular injection.[3][4] First introduced for medical use in the early 1960s, methenolone esters were developed primarily for treating conditions requiring anabolic support, such as anemia resulting from bone marrow failure and various muscle-wasting syndromes.[2][3][4]

Structurally, methenolone is 1-methyl-5α-androst-1-en-17β-ol-3-one. This modification—the inclusion of a double bond between carbons 1 and 2—enhances its anabolic stability by making it resistant to metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD).[3] Unlike many other AAS, methenolone is not 17-alpha-alkylated, which significantly reduces its hepatotoxicity, particularly in its injectable form.[5] It is recognized for having moderate anabolic effects coupled with weak androgenic properties and a notable absence of estrogenic or progestational activity.[4][5]

Mechanism of Action

The biological effects of methenolone are mediated through its function as an agonist of the androgen receptor (AR).[3][4][6][7] As a DHT derivative, it binds to and activates ARs located in the cytoplasm of target cells, including skeletal muscle. This ligand-receptor binding initiates a cascade of molecular events that underpin its anabolic effects.

The key steps in the signaling pathway are:

-

Receptor Binding: Methenolone binds to the ligand-binding domain (LBD) of the AR, inducing a conformational change.

-

Nuclear Translocation: The activated AR-ligand complex translocates from the cytoplasm into the cell nucleus.

-

Dimerization & DNA Binding: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding modulates the transcription of androgen-responsive genes, primarily by recruiting co-activators and initiating gene expression. The resulting increase in protein synthesis and enhanced nitrogen retention within muscle cells are the primary drivers of its anabolic activity.[2][8]

Caption: Androgen Receptor (AR) signaling pathway activated by Methenolone.

Pharmacodynamic Profile

Methenolone's pharmacodynamics are characterized by a favorable separation of anabolic and androgenic effects, primarily due to its molecular structure and receptor binding characteristics.

Receptor and Protein Binding Affinity

Methenolone exhibits a strong binding affinity for the androgen receptor, which is higher than that of testosterone (B1683101) but lower than that of the synthetic androgen methyltrienolone (B1676529) (MT).[9] Its affinity is also greater than other DHT derivatives like mesterolone.[9] In contrast, its affinity for human Sex Hormone-Binding Globulin (SHBG) is very low, measured at approximately 16% of testosterone's affinity.[3] This low SHBG binding increases the fraction of free, biologically active hormone in circulation.

| Ligand | Relative Binding Affinity (RBA) for Androgen Receptor | Relative Binding Affinity for SHBG |

| Methenolone | High (between Testosterone and 19-Nortestosterone)[9] | ~16% of Testosterone[3] |

| Testosterone | Reference (lower than Methenolone)[9] | 100% (Reference)[3] |

| Dihydrotestosterone (DHT) | High | ~300% of Testosterone[3] |

| Methyltrienolone (MT) | Very High (Reference standard in assays)[9] | Not specified |

| Table 1: Comparative Receptor and SHBG Binding Affinities. |

Anabolic and Androgenic Activity

Methenolone is classified as having moderate anabolic and weak androgenic effects.[3][4] A key feature is its inability to undergo aromatization, meaning it does not convert to estrogen.[4][5][10] This eliminates the risk of estrogenic side effects such as gynecomastia and water retention. Furthermore, as a DHT derivative, it is not a substrate for the 5α-reductase enzyme.

Its anabolic potential is preserved in muscle tissue due to its resistance to inactivation by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, a pathway that rapidly reduces the anabolic activity of DHT itself.[3] This resistance allows methenolone to exert considerable anabolic effects in skeletal muscle.[3]

| Parameter | Methenolone Profile | Reference Compound (Testosterone) |

| Anabolic Activity | Moderate | High |

| Androgenic Activity | Weak | High |

| Anabolic:Androgenic Ratio | 88:44-57 (approx. 2:1) | 100:100 (1:1) |

| Aromatization (Estrogenic) | No[4][5] | Yes |

| Hepatotoxicity | Low (non-17α-alkylated)[11][5] | Low (injectable) |

| Table 2: Anabolic and Androgenic Profile of Methenolone (based on rodent assays). |

Pharmacokinetic Profile

The pharmacokinetic properties of methenolone are dictated by the attached ester, which governs its route of administration, absorption rate, and duration of action.

-

Methenolone Acetate: This is the oral formulation.[3] The acetate ester is short, leading to a rapid absorption and a short biological half-life of approximately 4-6 hours, necessitating frequent (daily) administration to maintain stable blood levels.[2][11] It is 1-methylated to enhance its oral bioavailability, a modification that reduces hepatic strain compared to C17-alpha alkylation, though some risk of liver stress remains with high doses or prolonged use.[11][5][8]

-

Methenolone Enanthate: This is the long-acting injectable formulation.[4] The enanthate ester significantly slows the release of the parent hormone from the intramuscular injection site. This results in a prolonged duration of action, with a biological half-life of approximately 10.5 days, allowing for less frequent administration (e.g., weekly).[4][5]

| Parameter | Methenolone Acetate | Methenolone Enanthate |

| Administration Route | Oral[3] | Intramuscular Injection[4] |

| Active Half-Life | 4-6 hours[11] | ~10.5 days[4] |

| Dosing Frequency | Daily[2] | Weekly/Bi-weekly |

| Bioavailability | Reduced by first-pass metabolism[5] | High (bypasses first-pass metabolism)[5] |

| Table 3: Comparative Pharmacokinetics of Methenolone Esters. |

Experimental Protocols

The pharmacological data for methenolone esters are derived from standardized in vitro and in vivo assays.

Androgen Receptor Binding Assay

This in vitro assay quantifies the binding affinity of a compound for the androgen receptor. It is typically performed as a competitive binding experiment.

Methodology:

-

Principle: The assay measures the ability of a test compound (methenolone) to compete with and displace a radiolabeled ligand (e.g., [³H]-R1881, a synthetic androgen) from the AR's ligand-binding domain.[12]

-

Reagents & Materials:

-

AR Source: Recombinant human androgen receptor or cytosol preparations from androgen-sensitive tissues like rat prostate.[13][14]

-

Radioligand: [³H]-R1881 at a concentration near its dissociation constant (Kd).[15]

-

Test Compound: Methenolone, serially diluted to create a concentration range.

-

Buffers: Tris-HCl based assay buffers, often containing glycerol (B35011) and DTT to stabilize the receptor.[12]

-

Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters (GF/B) to separate receptor-bound from free radioligand.[12][15]

-

-

Procedure:

-

Incubation: The AR preparation, radioligand, and varying concentrations of the test compound (or vehicle/unlabeled control) are incubated in 96-well plates to reach binding equilibrium (e.g., 18-24 hours at 4°C).[12]

-

Separation: The reaction mixture is transferred to a separation medium. For HAP, the slurry binds the receptor-ligand complex, which is then pelleted via centrifugation. For filter assays, the mixture is passed through the filter, trapping the complex.[12][15]

-

Washing: The pellet or filter is washed multiple times with ice-cold buffer to remove unbound radioligand.[12][15]

-

Quantification: Scintillation cocktail is added, and the radioactivity of the bound complex is measured using a liquid scintillation counter.[15]

-

-

Data Analysis:

-

The raw data (disintegrations per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

A sigmoidal dose-response curve is generated by plotting percent specific binding against the log concentration of the test compound.

-

Non-linear regression analysis is used to determine the IC50 value—the concentration of the compound that inhibits 50% of specific radioligand binding.[12][15]

-

Caption: Experimental workflow for an Androgen Receptor competitive binding assay.

Hershberger Bioassay

This in vivo assay is the standard for assessing the androgenic (agonist) and anti-androgenic (antagonist) properties of a substance.[16]

Methodology:

-

Principle: The assay relies on the weight changes of specific androgen-dependent tissues in castrated male rats following administration of a test substance.[16][17] An increase in tissue weight indicates androgenic activity, while an inhibition of testosterone-induced growth indicates anti-androgenic activity.

-

Animal Model: Immature, peripubertal male rats, castrated to eliminate endogenous testosterone production.[18][19]

-

Procedure:

-

Acclimation & Castration: Animals are acclimated, then castrated around postnatal day 42 and allowed a recovery period of at least seven days.[19]

-

Dosing: The animals are dosed (e.g., via oral gavage or subcutaneous injection) for 10 consecutive days.[17][20]

-

Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[16]

-

Tissue Collection: Five specific androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV, with fluids), levator ani-bulbocavernosus (LABC) muscle, paired Cowper's glands (COW), and the glans penis (GP).[16][19][21]

-

-

Data Analysis:

-

The absolute weights of the five target tissues are recorded.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the tissue weights of treated groups to the vehicle control group.

-

A statistically significant weight increase in at least two of the five target tissues indicates a positive androgenic effect.[16] The LABC muscle weight is considered indicative of anabolic activity, while VP and SV weights reflect androgenic activity.[18]

-

Caption: Experimental workflow for the in vivo Hershberger Bioassay.

Conclusion

The pharmacological profile of methenolone esters is defined by a unique combination of moderate anabolic potency, low androgenicity, and a lack of estrogenic side effects. Its activity is mediated by agonism of the androgen receptor, with a binding affinity superior to that of testosterone. The two ester forms, acetate and enanthate, provide therapeutic flexibility with short-acting oral and long-acting injectable options, respectively. Its structural resistance to both aromatization and 3α-HSD inactivation contributes to its favorable safety and efficacy profile, making it a compound of significant interest in both clinical and research settings. The standardized in vitro and in vivo assays detailed herein provide the robust framework required for the continued characterization of this and other novel androgenic compounds.

References

- 1. Methenolone Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. swolverine.com [swolverine.com]

- 3. Metenolone - Wikipedia [en.wikipedia.org]

- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]

- 5. Metenolone_enanthate [chemeurope.com]

- 6. KEGG DRUG: Methenolone enanthate [kegg.jp]

- 7. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 8. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. swolverine.com [swolverine.com]

- 11. crazybulk.fr [crazybulk.fr]

- 12. benchchem.com [benchchem.com]

- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. benchchem.com [benchchem.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]

- 19. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

- 21. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Methenolone

Abstract: Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] First developed in the 1960s, it is recognized for its moderate anabolic effects and weak androgenic properties, coupled with a favorable safety profile.[3][4][5] Medically, it has been employed in the treatment of conditions such as anemia resulting from bone marrow failure and muscle-wasting syndromes.[3][4][6] Unlike many other AAS, Methenolone does not aromatize into estrogen, which eliminates the risk of estrogenic side effects like gynecomastia and significant water retention.[1][2][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of Methenolone. It includes a detailed examination of its mechanism of action, quantitative pharmacological data, and key experimental methodologies for its analysis.

Molecular Structure and Physicochemical Properties

Methenolone, chemically known as 1-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic androstane (B1237026) steroid.[6] Its structure is a modification of DHT, featuring a methyl group at the C-1 position and a double bond between the C-1 and C-2 carbons. This C1-C2 double bond enhances its anabolic stability by making it resistant to metabolism by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which is prevalent in muscle tissue.[6] Methenolone is typically administered as an ester prodrug, most commonly Methenolone Acetate (B1210297) for oral use and Methenolone Enanthate for intramuscular injection.[1][6] The esterification at the 17β-hydroxyl group increases the compound's lipid solubility and prolongs its release and half-life in the body.[3]

Physicochemical Data

The key identifiers and properties for Methenolone and its primary esters are summarized below.

| Property | Methenolone (Base) | Methenolone Acetate | Methenolone Enanthate |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[8] | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-Trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[4] | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[3][9][10] |

| CAS Number | 153-00-4[8] | 434-05-9[4] | 303-42-4[3] |

| Molecular Formula | C₂₀H₃₀O₂[8] | C₂₂H₃₂O₃[4] | C₂₇H₄₂O₃[3] |

| Molar Mass | 302.45 g/mol [5][8] | 344.495 g/mol [4] | 414.630 g/mol [3] |

| Appearance | White crystalline powder[11][12] | White crystalline powder[13] | White to light yellow powder/crystal[11] |

| Melting Point | 149.5-152 °C[12] | 138-139 °C[12] | 66.0-70.0 °C[11] |

Pharmacology

Pharmacodynamics: Mechanism of Action

Methenolone exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR).[3][4][14] The sequence of events is as follows:

-

Receptor Binding: Upon entering target cells, such as skeletal muscle cells, Methenolone binds to the AR in the cytoplasm.[14]

-

Conformational Change & Translocation: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent translocation of the hormone-receptor complex into the cell nucleus.

-

Gene Transcription: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Anabolic Effects: This interaction modulates the transcription of genes involved in protein synthesis, leading to an increase in nitrogen retention and muscle protein accretion.[1][2][14]

-

Anti-Catabolic Effects: Methenolone also exhibits anti-catabolic properties by inhibiting the action of glucocorticoid hormones, which promote muscle protein breakdown.[1][14]

-

Erythropoiesis: The compound stimulates erythropoiesis, the production of red blood cells, which can enhance oxygen delivery to muscles and improve endurance.[14][15]

A key pharmacodynamic feature of Methenolone is its inability to be aromatized into estrogenic metabolites, meaning it does not produce estrogen-related side effects.[2][3]

References

- 1. swolverine.com [swolverine.com]

- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]

- 3. Metenolone enanthate - Wikipedia [en.wikipedia.org]

- 4. Metenolone acetate - Wikipedia [en.wikipedia.org]

- 5. steroid.com [steroid.com]

- 6. Metenolone - Wikipedia [en.wikipedia.org]

- 7. What is Metenolone enanthate used for? [synapse.patsnap.com]

- 8. Methenolone | C20H30O2 | CID 3037705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methenolone enantate | CAS 303-42-4 | LGC Standards [lgcstandards.com]

- 10. Methenolone Enanthate | C27H42O3 | CID 248271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methenolone Enanthate | 303-42-4 | TCI EUROPE N.V. [tcichemicals.com]

- 12. Methenolone [drugfuture.com]

- 13. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]